(S)-Ginsenoside Rh2

Übersicht

Beschreibung

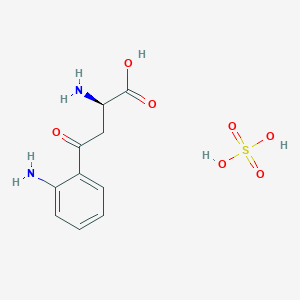

(S)-Ginsenoside Rh2 is a useful research compound. Its molecular formula is C36H62O8 and its molecular weight is 622.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ginsenoside Rg3 Interaction with hERG1 Channels

Ginsenoside 20(S)-Rg3, a compound structurally similar to the query molecule, has been shown to alter the gating of human ether-à-go-go–related gene type 1 (hERG1) channels, which are critical for action potential repolarization in the human ventricle. This compound slows the rate of hERG1 deactivation, induces channels to open at more negative potentials, and increases current magnitude. A scanning mutagenesis approach identified specific residues in hERG1 that interact with Rg3, providing insights into the molecular basis of this interaction and its implications for cardiac electrophysiology (Gardner et al., 2017).

Structural Characteristics of Steroidal Compounds

The study of steroidal compounds structurally related to the query molecule revealed significant insights into their crystalline structures and intermolecular interactions. For instance, the asymmetric unit of (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl p-toluenesulfonate showed variations in the orientations of peripheral groups, contributing to the understanding of molecular assembly and interactions within the crystal (Ketuly et al., 2010).

Solubility Studies of Related Compounds

Research on the solubility of compounds structurally similar to the query molecule in ethanol-water solutions provides insights into their physicochemical properties. For instance, the solubilities of (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal and other related saccharides were determined, showing an increase with equilibrium temperature and a decrease with ethanol mass fraction in the mixed solvent. This data contributes to understanding the behavior of these compounds in different solvent systems (Gong et al., 2012).

Antimicrobial and Antitumor Activities

Compounds structurally akin to the query molecule have been screened for their antimicrobial and antitumor activities. For instance, triorganotin(IV) derivatives of sodium deoxycholate were synthesized and evaluated, demonstrating promising antifungal and anticancer activities. This research provides a foundation for exploring the potential therapeutic applications of these compounds (Shaheen et al., 2014).

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22-,23+,24?,25?,26+,27+,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-PPQCLAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855750 | |

| Record name | (S)-Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67400-17-3 | |

| Record name | (S)-Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does (S)-Ginsenoside Rh2 exert its anticancer effects?

A1: this compound exhibits its anticancer activity through various mechanisms, including:

- Inhibition of Cell Proliferation: Studies show that this compound can inhibit the proliferation of various cancer cells, including lung adenocarcinoma [], cervical cancer [], colon cancer [], and hepatocellular carcinoma cells [, ]. This inhibitory effect is often dose- and time-dependent.

- Induction of Apoptosis: this compound can trigger apoptosis in cancer cells through different pathways, including the intrinsic apoptotic pathway involving mitochondrial dysfunction [] and the activation of caspase-3 [].

- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase in several cancer cell lines [, , ], effectively halting cancer cell division and proliferation.

- Suppression of Angiogenesis: this compound demonstrates anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) []. This effect is linked to the downregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2).

- Modulation of Signaling Pathways: Research suggests that this compound can influence critical signaling pathways involved in cancer development and progression. This includes inhibiting the glypican-3-mediated Wnt/β-catenin pathway [] and the Src/Raf/ERK signaling pathway [].

Q2: What is the significance of this compound's interaction with histone deacetylases (HDACs)?

A2: this compound has been identified as an HDAC inhibitor [, ]. This inhibition can lead to increased histone acetylation, affecting gene expression and impacting various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C48H82O18, and its molecular weight is 947.16 g/mol.

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A4: Studies indicate that this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit its oral bioavailability [, ]. Research also suggests that this compound undergoes deglycosylation to form protopanaxadiol (PPD), which also contributes to its pharmacological activity [].

Q5: What is the evidence supporting the anticancer activity of this compound in preclinical models?

A5: this compound has exhibited promising anticancer effects in various in vitro and in vivo studies:

- In vitro: It has inhibited the growth, proliferation, migration, and invasion of various cancer cell lines, including lung adenocarcinoma, cervical cancer, colon cancer, and hepatocellular carcinoma cells [, , , , ].

- In vivo: this compound has shown significant tumor growth inhibition in animal models of various cancers, including lung cancer and liver cancer [, , ].

Q6: Is there evidence of resistance mechanisms developing against this compound?

A6: While research on resistance mechanisms specific to this compound is limited, some studies suggest that overexpression of β-catenin might weaken its pharmacological effects in certain cancer cells []. Further investigation is needed to fully elucidate potential resistance mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)

![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)

![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)